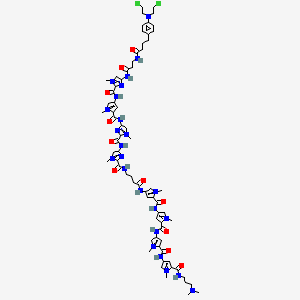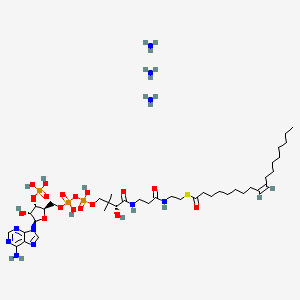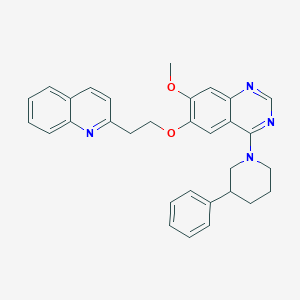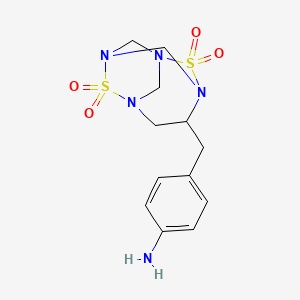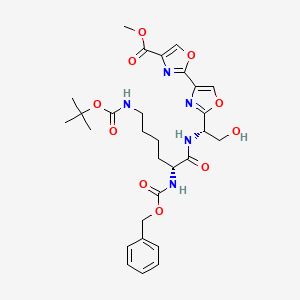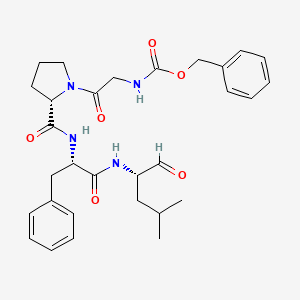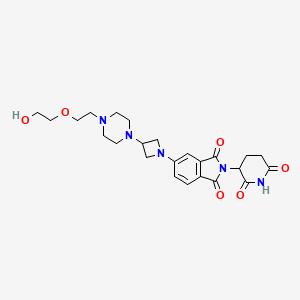
E3 Ligase Ligand-linker Conjugate 22
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E3 Ligase Ligand-linker Conjugate 22: is a specialized compound used in the field of targeted protein degradation. It is a part of the proteolysis-targeting chimera (PROTAC) technology, which involves the use of bifunctional molecules to induce the degradation of specific proteins. This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, facilitating the recruitment of the E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 22 involves multiple steps, starting with the preparation of the ligand for the E3 ubiquitin ligase. This is followed by the attachment of a linker molecule. The synthetic route typically involves:
Ligand Synthesis: The ligand for the E3 ligase is synthesized using standard organic synthesis techniques, often involving multiple steps of functional group transformations.
Linker Attachment: The linker is attached to the ligand through a series of coupling reactions, which may involve the use of coupling reagents such as EDCI or DCC.
Purification: The final product is purified using chromatographic techniques to ensure high purity
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and purification systems to handle large quantities of reagents and products .
化学反応の分析
Types of Reactions: E3 Ligase Ligand-linker Conjugate 22 undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups on the ligand or linker.
Coupling Reactions: Used to attach the linker to the ligand.
Oxidation and Reduction Reactions: To modify the functional groups on the ligand or linker.
Common Reagents and Conditions:
Coupling Reagents: EDCI, DCC
Solvents: DMF, DMSO
Catalysts: Palladium-based catalysts for certain coupling reactions.
Major Products: The major product of these reactions is the this compound itself, which is then used in the synthesis of PROTAC molecules .
科学的研究の応用
E3 Ligase Ligand-linker Conjugate 22 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and regulation by enabling the selective degradation of target proteins.
Medicine: Potential therapeutic applications in the treatment of diseases such as cancer, where the degradation of specific proteins can inhibit disease progression.
Industry: Used in the development of new drugs and therapeutic agents
作用機序
The mechanism of action of E3 Ligase Ligand-linker Conjugate 22 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for the regulated degradation of proteins within the cell .
類似化合物との比較
E3 Ligase Ligand-linker Conjugate 22 can be compared with other similar compounds used in PROTAC technology, such as:
Cereblon Ligands: Used in the synthesis of PROTACs targeting different proteins.
Von Hippel-Lindau (VHL) Ligands: Another class of E3 ligase ligands used in PROTACs.
MDM2 Ligands: Used in the degradation of proteins involved in cancer progression .
Uniqueness: this compound is unique due to its specific ligand and linker combination, which provides high affinity and specificity for the target protein and E3 ligase, making it a valuable tool in targeted protein degradation .
特性
分子式 |
C24H31N5O6 |
|---|---|
分子量 |
485.5 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-5-[3-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]azetidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H31N5O6/c30-10-12-35-11-9-26-5-7-27(8-6-26)17-14-28(15-17)16-1-2-18-19(13-16)24(34)29(23(18)33)20-3-4-21(31)25-22(20)32/h1-2,13,17,20,30H,3-12,14-15H2,(H,25,31,32) |
InChIキー |
HDCPKHYJVQQVIK-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC(C4)N5CCN(CC5)CCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



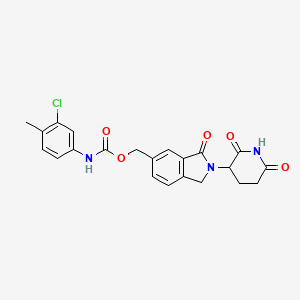
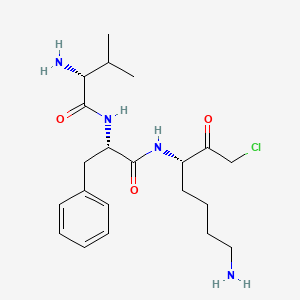
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12375798.png)


![[(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-13-methyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12375814.png)
